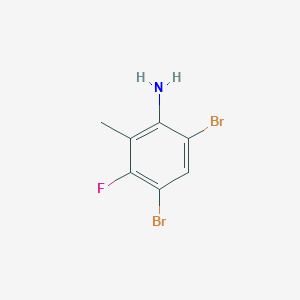

4,6-Dibromo-3-fluoro-2-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromo-3-fluoro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2FN/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUASIFHVSSSHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1F)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4,6-Dibromo-3-fluoro-2-methylaniline

This document provides an in-depth technical guide for the synthesis of 4,6-dibromo-3-fluoro-2-methylaniline, a key chemical intermediate in the pharmaceutical and agrochemical sectors.[1] Its highly functionalized aromatic structure serves as a critical building block for creating complex molecules with specific biological activities.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of a reliable synthesis pathway, the underlying chemical principles, and a robust, validated experimental protocol.

Synthetic Strategy: Retrosynthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through the direct electrophilic bromination of its precursor, 3-fluoro-2-methylaniline. This approach is favored for its efficiency and atom economy.

Retrosynthetic Analysis:

The logical disconnection for this compound involves the removal of the two bromine atoms, leading directly back to the starting material, 3-fluoro-2-methylaniline (CAS 443-86-7).[2] This identifies electrophilic aromatic substitution as the key forward-synthetic transformation.

Causality of Experimental Choices:

The regiochemical outcome of the bromination is dictated by the electronic effects of the substituents on the aniline ring. The directing power of these groups is paramount to understanding the formation of the desired isomer.[3]

-

Amino Group (-NH₂): This is a strongly activating, ortho-, para- directing group. Its powerful electron-donating effect via resonance significantly increases the nucleophilicity of the aromatic ring, particularly at the positions ortho and para to it.

-

Methyl Group (-CH₃): This is a weakly activating, ortho-, para- directing group through an inductive effect.

-

Fluoro Group (-F): This substituent exhibits a dual nature. It is deactivating through its inductive electron-withdrawing effect but is ortho-, para- directing due to its ability to donate a lone pair of electrons via resonance.

In an electrophilic substitution reaction, the potent activating and directing effect of the amino group dominates all other substituents. Therefore, the incoming electrophiles (Br⁺) will be directed to the positions ortho and para to the -NH₂ group. In the 3-fluoro-2-methylaniline precursor, the para position (C4) and one ortho position (C6) are unsubstituted and thus highly activated for bromination. The other ortho position (C2) is already occupied by the methyl group. This strong directing influence makes the synthesis highly regioselective for the 4,6-dibromo isomer.

N-Bromosuccinimide (NBS) is selected as the brominating agent. It is a reliable source of electrophilic bromine (Br⁺) and offers advantages over elemental bromine (Br₂) in terms of safety and handling.[4] The reaction proceeds effectively in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile, which can stabilize the charged intermediates formed during the reaction.[4][5]

Synthesis Workflow Diagram

The following diagram illustrates the direct dibromination pathway from the starting material to the final product.

Caption: Direct dibromination of 3-fluoro-2-methylaniline.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis of this compound. The quantities are based on a laboratory scale synthesis.

Materials and Reagents:

| Reagent | CAS No. | Molecular Wt. | Quantity | Molar Eq. |

| 3-Fluoro-2-methylaniline | 443-86-7 | 125.14 g/mol | 10.0 g | 1.0 |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol | 15.6 g | 2.2 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 100 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | ~150 mL | - |

| Deionized Water | 7732-18-5 | - | ~200 mL | - |

| Ethyl Acetate | 141-78-6 | - | ~200 mL | - |

| Brine (Saturated NaCl) | 7647-14-5 | - | ~50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~10 g | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-methylaniline (10.0 g, 79.9 mmol) in N,N-dimethylformamide (100 mL).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

-

Reagent Addition: Once the solution is at 0 °C, add N-Bromosuccinimide (15.6 g, 87.9 mmol, 2.2 eq.) portion-wise over 30 minutes. Monitor the internal temperature to ensure it does not rise above 5 °C. The reaction is exothermic.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing 200 mL of deionized water. This will precipitate the crude product.

-

Work-up:

-

Stir the aqueous suspension for 15 minutes, then collect the solid precipitate by vacuum filtration.

-

Wash the filter cake thoroughly with deionized water (2 x 50 mL).

-

Dissolve the crude solid in ethyl acetate (~150 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 75 mL) to remove any remaining acidic byproducts, and then with brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a solid.

Product Characterization

The identity and purity of the synthesized this compound (Molecular Formula: C₇H₆Br₂FN, Molecular Weight: 282.94 g/mol ) must be confirmed using standard analytical techniques.[1]

-

¹H NMR and ¹³C NMR: To confirm the molecular structure and regiochemistry. The proton NMR should show a characteristic singlet for the remaining aromatic proton.

-

Mass Spectrometry (MS): To confirm the molecular weight, showing the characteristic isotopic pattern for a dibrominated compound.

-

Elemental Analysis: To confirm the elemental composition (C, H, Br, F, N) of the purified compound.

Conclusion

The synthesis of this compound via direct electrophilic bromination of 3-fluoro-2-methylaniline with N-Bromosuccinimide is a highly effective and regioselective method. The pathway's success is grounded in the powerful directing effects of the amino substituent on the aniline ring. The provided protocol is robust and scalable, making it suitable for various research and development applications where this valuable intermediate is required.

References

-

MySkinRecipes. This compound. [Link]

-

Li, J., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 736-740. [Link]

-

PubChem. 3-Fluoro-2-methylaniline. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dibromo-3-fluoro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dibromo-3-fluoro-2-methylaniline is a halogenated aromatic amine of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two bromine atoms, a fluorine atom, and a methyl group on the aniline scaffold, presents a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The strategic placement of these functional groups allows for selective chemical modifications, making it a valuable building block in the design of complex molecular architectures.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. As a Senior Application Scientist, the following sections will delve into the structural and electronic characteristics of the molecule, its fundamental physicochemical parameters, and detailed, field-proven protocols for its characterization. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Molecular Structure and Properties

The structural and electronic properties of this compound are fundamental to its reactivity and potential applications.

Caption: A logical workflow for the synthesis, purification, and comprehensive characterization of this compound.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, seek immediate medical attention. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a promising building block for the development of novel chemical entities. This guide has provided a framework for understanding and experimentally determining its key physicochemical properties. While some experimental data is currently lacking in the public domain, the protocols and theoretical considerations outlined herein offer a robust starting point for researchers in their synthetic and analytical endeavors. The continued investigation of this and similar compounds will undoubtedly contribute to advancements in drug discovery and materials science.

References

An In-depth Technical Guide to 4,6-Dibromo-3-fluoro-2-methylaniline (CAS 1000576-24-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dibromo-3-fluoro-2-methylaniline is a halogenated aromatic amine that serves as a specialized building block in organic synthesis.[1][2] Its molecular structure, featuring two bromine atoms, a fluorine atom, and a methyl group on an aniline scaffold, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The strategic placement of these functional groups offers multiple reaction sites for further chemical modifications, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of the available technical information for this compound, including its properties, a proposed synthesis pathway, and its potential applications in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 1000576-24-8 | [1][2][3][4] |

| Molecular Formula | C₇H₆Br₂FN | [1][2][3] |

| Molecular Weight | 282.94 g/mol | [1][2][3] |

| MDL Number | MFCD09800762 | [1][2] |

| Synonyms | 2,4-Dibromo-5-fluoro-6-methylaniline, 4,6-Dibromo-3-fluoro-2-methylbenzenamine | [3][4] |

| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere. | [2] |

Synthesis and Reaction Mechanism

Proposed Synthesis Pathway

The synthesis would involve the reaction of 3-fluoro-2-methylaniline with a suitable brominating agent, such as N-Bromosuccinimide (NBS) or bromine (Br₂), in an appropriate solvent.

Caption: Role as a building block in a drug discovery workflow.

Safety and Handling

The available safety information for this compound indicates that it should be handled with care. The following GHS hazard statements have been associated with this compound:

| GHS Hazard Statement | Description |

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Source: [2] As with all halogenated aromatic amines, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.

References

-

MySkinRecipes. This compound. Available at: [Link]

-

BASF. Safety data sheet. Available at: [Link]

-

Beijing Xinheng Research Technology Co., Ltd. This compound - CAS:1000576-24-8. Available at: [Link]

-

PubChem. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684. Available at: [Link]

- Google Patents. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

-

Altex Coatings Ltd. Altex Altra~Lock 576 Base. Available at: [Link]

-

Covestro. SAFETY DATA SHEET - Solution Center. Available at: [Link]

-

Google Patents. (12) United States Patent. Available at: [Link]

-

National Institutes of Health. 2,6-Dibromo-4-methylaniline - PMC. Available at: [Link]

-

ResearchGate. (PDF) 2,6-Dibromo-4-methylaniline. Available at: [Link]

- Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

-

PubChem. 4-Bromo-2-fluoro-3-methylaniline | C7H7BrFN | CID 68170635. Available at: [Link]

-

The Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Available at: [Link]

- Google Patents. US11104697B2 - Process for the manufacture of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(((4AR,10AR)-7-hydroxy-1- propyl-1,2,3,4,4A,5,10,10A-octahydrobenzo[g].

-

National Institutes of Health. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Available at: [Link]

- Google Patents. US11813246B2 - Pharmaceutical composition.

-

LookChem. 4-Bromo-3-fluoro-2-methylaniline. Available at: [Link]

-

MDPI. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. Available at: [Link]

-

ResearchGate. Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics | Request PDF. Available at: [Link]

- Google Patents. US10519142B2 - Crystalline forms of 6-((6,7-dimethoxyquinazolin-4-yl)oxy)-N,2-dimethylbenzofuran-3-carboxamide.

- Google Patents. US8080663B2 - Process for the preparation of 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine.

Sources

Spectroscopic Characterization of 4,6-Dibromo-3-fluoro-2-methylaniline: A Technical Guide for Advanced Drug Discovery

Introduction: The Structural Imperative of 4,6-Dibromo-3-fluoro-2-methylaniline in Medicinal Chemistry

In the landscape of modern drug development, halogenated anilines serve as indispensable synthons for a diverse array of bioactive molecules.[1] The specific compound, this compound, with its unique substitution pattern, presents a valuable scaffold for introducing conformational constraints and modulating electronic properties, thereby influencing pharmacokinetic and pharmacodynamic profiles.[2] Its molecular formula is C₇H₆Br₂FN, and it has a molecular weight of approximately 282.94 g/mol .[2] The precise arrangement of the bromine, fluorine, methyl, and amino groups on the aromatic ring necessitates a rigorous and multi-faceted spectroscopic approach for unambiguous structural elucidation and quality control.

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of this compound. While specific experimental data for this compound is not widely published, this guide will leverage established principles of spectroscopic interpretation and data from structurally related compounds to predict and rationalize its spectral characteristics. We will delve into the theoretical underpinnings and practical methodologies of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations presented herein are designed to be a self-validating framework for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.

Molecular Structure and Predicted Spectroscopic Features

The unique substitution pattern of this compound dictates a distinct set of spectroscopic signatures. Understanding the electronic and steric effects of each substituent is paramount to predicting and interpreting the resulting spectra.

Caption: Predicted molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deep Dive into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a detailed map of the carbon and proton framework, as well as crucial information about the electronic environment of the fluorine substituent.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to be relatively simple, yet informative. The key resonances will be from the aromatic proton, the amine protons, and the methyl protons.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| Ar-H | 7.0 - 7.5 | Doublet (d) | ~2-4 Hz (⁴JHF) | The single aromatic proton is deshielded by the adjacent bromine atom and will exhibit a long-range coupling to the fluorine atom. |

| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | N/A | The chemical shift of amine protons is variable and depends on concentration and solvent. The protons are exchangeable, leading to a broad signal. |

| -CH₃ | 2.0 - 2.5 | Doublet (d) | ~1-3 Hz (⁴JHF) | The methyl protons are in proximity to the fluorine atom, leading to a small long-range coupling. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the -NH₂ protons.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insights into the electronic effects of the substituents. The presence of fluorine will introduce characteristic C-F couplings.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| C-F | 150 - 160 | Doublet (d) | ~240-260 Hz (¹JCF) | The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant and will be significantly deshielded. |

| C-NH₂ | 140 - 150 | Doublet (d) | ~10-15 Hz (²JCF) | This carbon is deshielded by the nitrogen and will show a two-bond coupling to fluorine. |

| C-CH₃ | 120 - 130 | Doublet (d) | ~15-20 Hz (²JCF) | The carbon bearing the methyl group will also exhibit a two-bond coupling to the fluorine. |

| C-Br (C4) | 110 - 120 | Doublet (d) | ~3-5 Hz (³JCF) | The carbon atom at position 4 will show a smaller three-bond coupling to the fluorine. |

| C-H | 115 - 125 | Doublet (d) | ~1-3 Hz (⁴JCF) | The protonated aromatic carbon will have a small four-bond coupling to the fluorine. |

| C-Br (C6) | 100 - 110 | Singlet (s) | N/A | This carbon is shielded by the ortho-amino group and is too far to show significant coupling to the fluorine. |

| -CH₃ | 15 - 20 | Singlet (s) | N/A | The methyl carbon will appear in the aliphatic region of the spectrum. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a broadband probe on the NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are crucial due to the lower natural abundance of ¹³C and longer relaxation times.

-

Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum. Analyze the chemical shifts and look for the characteristic C-F coupling patterns.

¹⁹F NMR Spectroscopy: A Sensitive Probe of the Fluorine Environment

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule.[3] The chemical shift of the fluorine nucleus is very sensitive to its electronic environment.[3]

Predicted ¹⁹F NMR Data:

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| Ar-F | -110 to -130 | Multiplet | The fluorine atom will be coupled to the ortho- and meta-protons, resulting in a complex multiplet. The exact chemical shift is influenced by the other substituents on the ring.[4][5] |

Experimental Protocol for ¹⁹F NMR Spectroscopy:

-

Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.

-

Instrument Setup: Tune the NMR spectrometer to the ¹⁹F frequency.

-

Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling can be used to simplify the spectrum.

-

Data Processing and Analysis: Process the data and reference the chemical shift to a suitable standard (e.g., CFCl₃).

Caption: Predicted key C-F couplings in the ¹³C NMR spectrum of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations associated with the amine group, the aromatic ring, and the carbon-halogen bonds.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | 3300 - 3500 | Medium | Asymmetric and symmetric stretching |

| C-H (aromatic) | 3000 - 3100 | Weak to Medium | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Weak to Medium | Stretching |

| C=C (aromatic) | 1500 - 1600 | Medium to Strong | Ring stretching |

| N-H | 1550 - 1650 | Medium to Strong | Bending |

| C-N | 1250 - 1350 | Medium to Strong | Stretching |

| C-F | 1000 - 1400 | Strong | Stretching |

| C-Br | 500 - 600 | Medium to Strong | Stretching |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Rationale |

| [M]⁺ | 281, 283, 285 | The molecular ion peak will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The relative intensities will be approximately 1:2:1. |

| [M-Br]⁺ | 202, 204 | Loss of a bromine atom is a common fragmentation pathway. |

| [M-CH₃]⁺ | 266, 268, 270 | Loss of the methyl group. |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically results in a prominent molecular ion peak.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a molecule containing two bromine atoms.

Caption: A generalized workflow for the spectroscopic characterization of this compound.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. While publicly available experimental data for this specific molecule is scarce, a thorough understanding of spectroscopic principles and the analysis of related structures allows for the confident prediction of its spectral features. The detailed protocols and interpretative guidelines provided in this technical guide offer a robust framework for researchers to acquire and analyze the necessary data, ensuring the unambiguous structural verification of this important synthetic intermediate. This rigorous analytical approach is fundamental to maintaining the high standards of quality and reproducibility required in pharmaceutical and chemical research.

References

- A Researcher's Guide to the Spectroscopic Analysis of Halogenated Aniline Deriv

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC - NIH. (URL: [Link])

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. (URL: [Link])

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed. (URL: [Link])

-

Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (URL: [Link])

-

New Journal of Chemistry Supporting Information. (URL: [Link])

-

Fluorine NMR. (URL: [Link])

-

An Overview of Fluorine NMR - ResearchGate. (URL: [Link])

-

Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Environmental Science & Technology - ACS Publications. (URL: [Link])

-

Photochemistry of halogenated anilines studied by time-variation of microwave dielectric absorption | Request PDF - ResearchGate. (URL: [Link])

-

This compound - MySkinRecipes. (URL: [Link])

-

4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem. (URL: [Link])

-

2,6-Dibromo-4-methylaniline - PMC - NIH. (URL: [Link])

-

2,6-Dibromo-4-methylaniline - the NIST WebBook. (URL: [Link])

Sources

A Technical Guide to the Solubility of 4,6-Dibromo-3-fluoro-2-methylaniline in Organic Solvents: Theoretical Principles and Practical Determination

Abstract

Physicochemical Characterization and Solubility Predictions

A molecule's solubility is fundamentally governed by its structural and electronic properties. An analysis of 4,6-Dibromo-3-fluoro-2-methylaniline provides the basis for predicting its behavior in various solvent systems.

Molecular Properties

The key physicochemical properties of the target compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₆Br₂FN | [1][2] |

| Molecular Weight | 282.94 g/mol | [1][2] |

| Appearance | Crystalline Solid (Predicted) | [3] |

| CAS Number | 1000576-24-8 | [1] |

Structural Analysis and Polarity

The structure of this compound is a complex interplay of polar and nonpolar functionalities:

-

Polar Groups: The primary amine (-NH₂) group is polar and capable of acting as both a hydrogen bond donor and acceptor. The electronegative fluorine (-F) atom contributes to the molecular dipole and can act as a weak hydrogen bond acceptor.

-

Nonpolar Groups: The aromatic benzene ring provides a large, nonpolar surface area. The two bulky bromine (-Br) atoms and the methyl (-CH₃) group significantly increase the molecule's lipophilicity and capacity for van der Waals interactions.

This combination suggests that the compound is moderately polar with significant lipophilic character. The well-known principle of "like dissolves like" dictates that solubility is maximized when the intermolecular forces between solute and solvent molecules are similar.[4][5] Therefore, we can predict that this compound will exhibit favorable solubility in solvents of intermediate polarity that can engage with both its polar and nonpolar features.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can formulate a hypothesis regarding its solubility across different solvent classes. This serves as a starting point for experimental design.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Moderate | Toluene may offer better solubility than hexane due to potential π-π stacking with the aromatic ring. Overall, these solvents cannot effectively solvate the polar amine group. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High | These solvents possess a significant dipole moment to interact with the polar groups of the solute but lack the strong, self-associating hydrogen bonds of protic solvents. This balance makes them ideal candidates for dissolving molecules with mixed polarity. |

| Polar Protic | Methanol, Ethanol, Water | Low | The strong hydrogen bonding network within these solvents (especially water) is difficult for the bulky, lipophilic solute to disrupt, likely leading to poor solvation and low solubility. |

Thermodynamics of Dissolution

The dissolution process can be described by fundamental thermodynamic principles, providing insight into the spontaneity and temperature dependence of solubility. The overall Gibbs free energy of dissolution (ΔGsol) is the key determinant.[6]

ΔGsol = ΔHsol - TΔSsol

Where:

-

ΔHsol is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds.

-

ΔSsol is the entropy of solution, reflecting the change in disorder of the system.

-

T is the absolute temperature.

For most solids dissolving in organic solvents, the process is endothermic (ΔHsol > 0), meaning energy is required. In such cases, solubility increases with temperature, a principle that can be leveraged during purification processes like recrystallization.

Experimental Determination of Solubility

To move beyond prediction, rigorous experimental measurement is necessary. The following protocols provide a systematic approach to generating both qualitative and quantitative solubility data.

Diagram: Experimental Workflow

Caption: Workflow for solubility analysis.

Protocol 3.1: Rapid Qualitative Solubility Assessment

This method provides a quick, semi-quantitative assessment to screen a wide range of solvents, informing the selection for more rigorous analysis.[7][8]

-

Preparation: Dispense 0.75 mL of the selected organic solvent into a small, clean vial.

-

Solute Addition: Accurately weigh approximately 25 mg of this compound and add it to the vial.

-

Mixing: Cap the vial and vortex vigorously for 60 seconds.

-

Observation: Visually inspect the mixture. Classify the solubility as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears unchanged.

-

-

Acid/Base Test: Given the basic amine group, repeat the test using 5% aqueous HCl. Complete dissolution indicates the formation of a soluble hydrochloride salt.[7]

Protocol 3.2: Quantitative Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound at a specific temperature.[9]

-

System Preparation: Add an excess amount of this compound to a sealed, airtight vessel containing a known volume or mass of the chosen solvent. The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Place the vessel in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25.0 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the vessel to stand undisturbed in the temperature bath for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a fine-pore (e.g., 0.22 µm) filter to remove any microscopic solid particles. The filter should be compatible with the solvent and pre-conditioned to the experimental temperature to prevent precipitation.

-

Analysis: Accurately dilute the filtered sample with a suitable solvent and determine the concentration of the solute using a validated analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC): Ideal for accurate quantification.

-

UV-Vis Spectroscopy: Requires a unique chromophore and a valid calibration curve.

-

Gravimetric Analysis: Involves evaporating the solvent from a known mass of the saturated solution and weighing the residual solute.

-

Data Analysis and Thermodynamic Modeling

Once quantitative data is collected, it can be used to derive valuable thermodynamic parameters.

Diagram: Data Analysis Flow

Caption: Logical flow for thermodynamic analysis.

Correlating Solubility Data

The temperature dependence of the mole fraction solubility (x) can be correlated using semi-empirical models like the modified Apelblat equation, which is widely used in solubility studies. This allows for interpolation of solubility at temperatures not experimentally measured.

Calculating Thermodynamic Parameters

The Van't Hoff equation provides a direct link between solubility and the enthalpy and entropy of solution.[9] By plotting the natural logarithm of the mole fraction solubility (ln x) against the inverse of the absolute temperature (1/T), a linear relationship is often observed:

ln(x) = - (ΔHsol / R) * (1/T) + (ΔSsol / R)

Where R is the ideal gas constant.

-

The enthalpy of solution (ΔHsol) can be calculated from the slope of the line (Slope = -ΔHsol / R).

-

The entropy of solution (ΔSsol) can be calculated from the y-intercept (Intercept = ΔSsol / R).

With these values, the Gibbs free energy (ΔGsol) at any given temperature can be determined, providing a complete thermodynamic profile of the dissolution process.

Safety and Handling

This compound, like many halogenated anilines, must be handled with appropriate care. While specific data for this compound is limited, data for analogous structures suggests the following precautions.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[10]

Always consult the most current Safety Data Sheet (SDS) for the specific material being handled.

Conclusion

This guide provides a robust framework for understanding and quantifying the solubility of this compound. By combining theoretical predictions with systematic experimental protocols, researchers can generate the high-quality data needed for effective process design, optimization, and formulation in chemical and pharmaceutical development. The outlined methodologies for both qualitative screening and quantitative determination, coupled with thermodynamic analysis, empower scientists to make informed decisions and overcome the challenges posed by the absence of published data.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from UC Davis Chem 118A Lab Manual. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? Retrieved from YouTube. [Link]

-

Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from Tanta University. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from a supplement to Signature Lab Series ANAL 0727. [Link]

-

INIS-IAEA. (n.d.). Measurement, correlation and dissolution thermodynamics of biological active chalcone in organic solvents at different temperatures. Retrieved from INIS-IAEA. [Link]

-

PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved from PubChem. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]

-

University of California, Davis. (2016). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. Retrieved from UC Davis. [Link]

-

ACS Publications. (2012). Thermodynamics Studies on the Solubility of Inorganic Salt in Organic Solvents: Application to KI in Organic Solvents and Water–Ethanol Mixtures. Industrial & Engineering Chemistry Research. [Link]

-

ResearchGate. (2025). Thermodynamics of molecular solids in organic solvents. Retrieved from ResearchGate. [Link]

-

Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-Bromo-3-fluoro-2-methylaniline CAS#: 127408-03-1 [m.chemicalbook.com]

- 4. chem.ws [chem.ws]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. aksci.com [aksci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Hazards and Safety Precautions for 4,6-Dibromo-3-fluoro-2-methylaniline

Introduction and Scientific Context

4,6-Dibromo-3-fluoro-2-methylaniline is an aromatic amine, a class of compounds integral to the synthesis of pharmaceuticals and other specialty chemicals.[1] Its structure, featuring a substituted aniline core with two bromine atoms and one fluorine atom, suggests its utility as a complex building block in medicinal chemistry.[1] However, this same structural complexity necessitates a thorough and cautious approach to its handling.

Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and the ability to induce methemoglobinemia.[2][3] The presence of halogen substituents can further modify the compound's reactivity, toxicological profile, and the hazards associated with its decomposition, such as in a fire.[4]

Crucial Advisory: No comprehensive, peer-reviewed safety and toxicology data has been published specifically for this compound. The following guide is an expert synthesis based on the chemical's structure and the established hazard profiles of closely related analogues, such as 4-Bromo-3-fluoro-2-methylaniline and 2,6-Dibromo-4-methylaniline. This guidance should be used to inform, not replace, a rigorous, site-specific risk assessment performed by qualified safety professionals.

Compound Identification

| Identifier | Value | Source |

| Chemical Name | This compound | [5] |

| CAS Number | 1000576-24-8 | [1][5] |

| Molecular Formula | C₇H₆Br₂FN | [1][5] |

| Molecular Weight | 282.94 g/mol | [1][5] |

| MDL Number | MFCD09800762 | [1] |

Predicted Hazard Identification and GHS Classification

Based on the hazard classifications of structurally similar halogenated anilines, this compound is predicted to be a hazardous substance. The following GHS classification should be assumed as a conservative baseline for all handling procedures.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |

(Note: This classification is extrapolated from data for 4-Bromo-3-fluoro-2-methylaniline and 2,6-Dibromo-4-methylaniline).

Pictograms:

Signal Word: Warning

Primary Toxicological Concerns

-

Systemic Toxicity: Like many aromatic amines, this compound is likely to be toxic if absorbed into the body. Aniline and its derivatives are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[6] This leads to cyanosis (a bluish tint to the skin), headache, dizziness, and in severe cases, cardiac distress and respiratory failure.[6][7]

-

Dermal and Respiratory Irritation: The compound is predicted to be irritating to the skin, eyes, and respiratory tract.[8] Direct contact may cause redness, itching, and inflammation. Inhalation of dust may lead to irritation of the nose, throat, and lungs, resulting in coughing and shortness of breath.[8]

-

Carcinogenicity and Mutagenicity: Many primary aromatic amines are considered potential or known carcinogens and mutagens.[3][9] While no specific data exists for this compound, its structural class warrants treating it as a potential carcinogen. Long-term or repeated exposure should be strictly minimized.

Risk Management and Safe Handling Protocols

A proactive risk management strategy is essential. The following workflow illustrates a logical process for assessing and controlling the risks associated with a novel chemical intermediate like this compound.

Caption: Risk assessment and management workflow for novel chemical intermediates.

Engineering Controls

The primary method for controlling exposure should be robust engineering controls.

-

Ventilation: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to minimize inhalation of airborne dust.[8]

-

Containment: For procedures with a higher risk of generating dust, consider using a glove box or other closed-system transfer methods.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal and eye contact.[10]

-

Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles during procedures with a risk of splashing or significant dust generation.[8]

-

Skin Protection: A flame-resistant lab coat should be worn and kept fully fastened. Disposable nitrile or neoprene gloves are recommended. Due to the lack of specific permeation data, it is advisable to double-glove and change gloves immediately if contamination is suspected.[8]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required.[10] A full-face respirator offers a higher protection factor and also protects the eyes.

Handling and Storage

-

Safe Handling: Avoid all direct contact with the substance. Minimize the generation of dust during handling. Use tools (spatulas, scoops) appropriate for the quantity being handled. Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5] Supplier recommendations suggest storage under an inert atmosphere at 2-8°C for long-term stability.[5] The storage area should be well-ventilated and away from incompatible materials such as strong oxidizing agents and acids.[7]

Emergency Procedures

First Aid Measures

Immediate action is critical in case of exposure. Always have the Safety Data Sheets of analogous compounds available for emergency responders.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[11]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion. These include carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[8]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[8]

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear the appropriate level of PPE as described in Section 4.2, including respiratory protection. Ensure adequate ventilation. Remove all sources of ignition.[8]

-

Containment and Cleaning: For a solid spill, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust. Do not allow the material to enter drains or waterways.[8]

Conclusion

While this compound is a valuable intermediate in drug discovery and development, its structural similarity to other hazardous aromatic amines demands a highly cautious and proactive approach to safety. Researchers and laboratory managers must operate under the assumption that this compound is harmful via all routes of exposure and is a potent skin, eye, and respiratory irritant. By implementing the robust engineering controls, stringent PPE requirements, and safe handling protocols detailed in this guide, the risks associated with this compound can be effectively managed, ensuring the safety of scientific personnel.

References

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

-

Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. (2013). ACS Publications. Retrieved from [Link]

-

What are the Health and Safety Guidelines for Using Amines?. (n.d.). Diplomata Comercial. Retrieved from [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved from [Link]

-

Environmental Risk Assessment and New Drug Development. (2017). ADC Review. Retrieved from [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved from [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Figshare. Retrieved from [Link]

-

PharmaEngine, Inc. Risk Management Strategies for New Drug Development. (n.d.). PharmaEngine. Retrieved from [Link]

-

Risk assessment in drug development. (2025). 3Biotech. Retrieved from [Link]

-

Identifying risks in drug discovery. (2020). Clarivate. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Halogenated anilines as novel natural products from a marine biofilm forming microalga. (2019). PubMed. Retrieved from [Link]

-

4-Bromo-3-fluoro-2-methylaniline. (n.d.). PubChem. Retrieved from [Link]

-

SAFETY DATA SHEET: 2,6-Dibromo-4-methylaniline. (2025). Thermo Fisher Scientific. Retrieved from [Link]

-

Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. (n.d.). PubMed. Retrieved from [Link]

-

Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2025). ResearchGate. Retrieved from [Link]

-

Halogenated compounds. (n.d.). ChemSec. Retrieved from [Link]

-

Aniline. (n.d.). Medical Management Guidelines - ATSDR - CDC. Retrieved from [Link]

-

Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sinlist.chemsec.org [sinlist.chemsec.org]

- 5. 1000576-24-8|this compound|BLD Pharm [bldpharm.com]

- 6. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 7. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. aksci.com [aksci.com]

- 9. acs.figshare.com [acs.figshare.com]

- 10. diplomatacomercial.com [diplomatacomercial.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

A Comprehensive Technical Guide to 4,6-Dibromo-3-fluoro-2-methylaniline for Advanced Research and Development

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of 4,6-Dibromo-3-fluoro-2-methylaniline, a key building block in the synthesis of complex organic molecules. This guide delves into its chemical properties, commercial availability, synthesis, and applications, with a focus on providing practical insights and methodologies.

Introduction: The Strategic Importance of this compound

This compound, identified by its CAS number 1000576-24-8, is a halogenated aromatic amine of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring two bromine atoms, a fluorine atom, and a methyl group on the aniline scaffold, provides multiple reactive sites for chemical modification. This trifunctional nature makes it a valuable intermediate for the synthesis of novel active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] The presence of bromine atoms allows for participation in various cross-coupling reactions, while the amino group can undergo nucleophilic substitution, and the fluorine atom can be involved in nucleophilic aromatic substitution.

Commercial Availability and Procurement

This compound is available from a range of commercial suppliers, typically in research and development quantities. When sourcing this reagent, it is crucial to verify the CAS number (1000576-24-8) to ensure the correct isomer is being procured. The purity of the material is a critical parameter and should be carefully considered based on the intended application.

Below is a comparative table of representative commercial suppliers for this compound:

| Supplier | Product Number | Purity | Available Quantities |

| BLD Pharm | BD149959 | 97% | 250mg, 1g, 5g |

| ChemScene | CS-0086782 | 98% | 250mg, 1g, 5g, 10g, 25g |

| MySkinRecipes | 45951 | 97% | 250mg |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical and Safety Data

Predicted Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₆Br₂FN | [1] |

| Molecular Weight | 282.94 g/mol | [1] |

| Boiling Point | 244.5 ± 35.0 °C (Predicted) | [2] |

| Density | 1.589 ± 0.06 g/cm³ (Predicted) | [2] |

GHS Hazard Statements for the analogous 4-Bromo-3-fluoro-2-methylaniline:

-

H302: Harmful if swallowed.[3]

-

H312: Harmful in contact with skin.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H332: Harmful if inhaled.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Synthesis of this compound: A Proposed Protocol

Synthetic Pathway

The synthesis of this compound can be achieved through the dibromination of 3-fluoro-2-methylaniline.

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Materials:

-

3-Fluoro-2-methylaniline (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.2 eq)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-methylaniline (1.0 eq) in anhydrous acetonitrile.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Brominating Agent: Slowly add N-Bromosuccinimide (2.2 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

-

Transfer the mixture to a separatory funnel and add ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Characterization: Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Organic Synthesis

Halogenated anilines are crucial building blocks in medicinal chemistry due to their ability to serve as scaffolds for the synthesis of a wide range of biologically active molecules.[5] The bromine atoms in this compound are particularly useful as they provide handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful methods for forming new carbon-carbon bonds.[5]

While specific examples detailing the use of this compound in drug discovery are not prevalent in publicly accessible literature, its structural motifs are found in various patented compounds. For instance, related bromo-fluoro-aniline derivatives are key intermediates in the synthesis of inhibitors of HIF-2α, a target in cancer therapy.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following workflow illustrates a typical Suzuki-Miyaura cross-coupling reaction using a dibromoaniline derivative, showcasing the utility of this compound in generating molecular diversity.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Quality Control and Analytical Methods

To ensure the reliability of experimental results, it is essential to verify the purity and identity of this compound. The following analytical techniques are recommended for quality control:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, provide a definitive fingerprint of the compound.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio) will be a characteristic feature in the mass spectrum.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable technique for assessing the purity of the compound. By using a suitable column and mobile phase, it is possible to separate the desired product from any starting materials, by-products, or other impurities.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern offers multiple avenues for chemical modification, enabling the generation of diverse molecular libraries. This guide provides a comprehensive overview of its properties, availability, synthesis, and potential applications to support researchers in their endeavors. As with all chemical reagents, it is crucial to handle this compound with the appropriate safety precautions and to verify its quality before use.

References

-

MySkinRecipes. This compound. [Link]

-

LookChem. 4-Bromo-3-fluoro-2-methylaniline. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15746684, 4-Bromo-3-fluoro-2-methylaniline. [Link]

- Google Patents. US Patent US-11787762-B2: Tetralin and tetrahydroquinoline compounds as inhibitors of HIF-2alpha.

Sources

A Technical Guide to the Research Applications of 4,6-Dibromo-3-fluoro-2-methylaniline: A Versatile Halogenated Building Block

Executive Summary

In the landscape of modern chemical synthesis, the strategic selection of building blocks is paramount to the successful development of novel functional molecules. 4,6-Dibromo-3-fluoro-2-methylaniline emerges as a highly versatile intermediate, uniquely poised for exploration in medicinal chemistry, agrochemical science, and advanced materials. Its polysubstituted aromatic core, featuring two reactive bromine handles, a modulating fluorine atom, a sterically influential methyl group, and a nucleophilic amino function, offers a rich platform for complex molecular architecture. This guide provides an in-depth analysis of its physicochemical properties, synthetic accessibility, and reactivity profile. We further delineate potential, high-impact research applications, complete with field-proven experimental protocols and logical frameworks, to empower researchers, scientists, and drug development professionals to harness the full potential of this strategic intermediate.

Core Profile and Synthesis Rationale

The utility of this compound begins with its fundamental physical and chemical characteristics. A comprehensive understanding of these properties is essential for its effective handling, storage, and application in synthetic workflows.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized below. Proper storage, particularly protection from light at room temperature, is crucial to maintain its integrity.[1]

| Property | Value | Source(s) |

| CAS Number | 1000576-24-8 | [1] |

| Molecular Formula | C₇H₆Br₂FN | [1] |

| Molecular Weight | 282.936 g/mol | [1] |

| Appearance | Pink crystalline solid (typical) | [2] |

| Purity | ≥97% (typical) | [1] |

| Storage | Room temperature, protect from light | [1] |

| MDL Number | MFCD09800762 | [1] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, MS) should be acquired upon receipt of the material to confirm identity and purity, as batch-to-batch variation is possible.

Synthesis Strategy: Electrophilic Bromination

The most logical and established pathway to halogenated anilines is through electrophilic aromatic substitution on a less substituted precursor.[3] For this compound, the strategic starting material is 3-fluoro-2-methylaniline. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. In this case, the C4 (para) and C6 (ortho) positions are sterically accessible and electronically enriched, making them prime targets for bromination.

The choice of brominating agent is critical. While molecular bromine (Br₂) can be effective, it is highly corrosive and requires careful handling. N-Bromosuccinimide (NBS) is a widely used, solid-phase alternative that is safer and easier to handle, often providing high yields and selectivity in the bromination of activated aromatic rings.[3][4] The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) to facilitate the dissolution of the starting materials and reagents.

Sources

4,6-Dibromo-3-fluoro-2-methylaniline: A Versatile Halogenated Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Polysubstituted Anilines

Anilines, and particularly their halogenated derivatives, represent a cornerstone in the synthesis of a vast array of organic molecules, from pharmaceuticals and agrochemicals to advanced materials.[1] The strategic placement of halogen atoms on the aniline ring provides chemists with versatile handles for subsequent chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions. This technical guide focuses on the synthesis, properties, and potential applications of 4,6-Dibromo-3-fluoro-2-methylaniline , a polysubstituted aniline with significant potential as a building block in modern organic synthesis and drug discovery. The unique arrangement of its substituents—two bromine atoms, a fluorine atom, and a methyl group—offers a rich platform for the development of complex molecular architectures.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties of this compound is provided in the table below. This data is compiled from commercially available sources and predictive modeling.

| Property | Value | Source |

| CAS Number | 1000576-24-8 | , |

| Molecular Formula | C₇H₆Br₂FN | |

| Molecular Weight | 282.94 g/mol | |

| Appearance | Solid (predicted) | |

| Storage | 2-8°C, Inert atmosphere, Keep in dark place |

Synthesis of this compound: A Proposed Route

While a specific, peer-reviewed synthesis of this compound is not extensively documented, a highly plausible and efficient route can be designed based on established methodologies for the regioselective halogenation of substituted anilines. The proposed synthesis involves the direct di-bromination of 3-fluoro-2-methylaniline using a suitable brominating agent, such as N-Bromosuccinimide (NBS).

The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents on the aniline ring. The amino group is a powerful activating group and ortho-, para-director. The methyl group is also an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. In this case, the positions ortho and para to the strongly activating amino group are favored for substitution. The positions at C4 and C6 are both para and ortho to the amino group, respectively, making them highly susceptible to electrophilic attack.

Proposed Reaction Scheme

Caption: Proposed synthesis of this compound via electrophilic di-bromination.

Detailed Experimental Protocol (Proposed)

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-fluoro-2-methylaniline in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Brominating Agent: Slowly add 2.0 to 2.2 equivalents of N-Bromosuccinimide (NBS) portion-wise to the cooled solution, ensuring the temperature remains below 5°C. The reaction is exothermic, and slow addition is crucial to control the temperature and minimize side product formation.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Characterization

The structure of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a singlet for the aromatic proton, a singlet for the methyl protons, and a broad singlet for the amine protons. The chemical shifts will be influenced by the surrounding halogen atoms.

-

¹³C NMR: The spectrum will display seven distinct carbon signals corresponding to the aromatic carbons and the methyl group. The carbon atoms attached to the bromine and fluorine atoms will show characteristic chemical shifts and coupling constants (in the case of fluorine).

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of two bromine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, and C-Br and C-F stretching vibrations.

Applications in Drug Discovery and Organic Synthesis

The unique substitution pattern of this compound makes it a highly valuable intermediate for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.

A Versatile Scaffold for Further Functionalization

The two bromine atoms at positions 4 and 6 are amenable to a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the selective introduction of a wide range of substituents, enabling the rapid generation of diverse compound libraries for drug discovery programs. The differential reactivity of the two bromine atoms could potentially be exploited for sequential functionalization.

Caption: Potential synthetic transformations of this compound.

Role in Medicinal Chemistry

Polyhalogenated anilines are important precursors in the synthesis of various biologically active compounds. The presence of halogens can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and lipophilicity. This building block can be utilized in the synthesis of:

-

Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors used in oncology.

-

Antimicrobial and Antifungal Agents: The introduction of halogen atoms can enhance the antimicrobial properties of organic molecules.[1]

-

Agrochemicals: Halogenated aromatic compounds are widely used in the development of pesticides and herbicides.

Safety and Handling

As with all halogenated aromatic amines, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is predicted to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its polysubstituted and halogenated nature provides multiple points for derivatization, making it an attractive starting material for the synthesis of complex and biologically active molecules. The proposed synthetic route offers a practical approach to its preparation, opening avenues for its broader application in research and development, particularly within the pharmaceutical and agrochemical industries.

References

-

MySkinRecipes. This compound. [Link]

-

Cresset Group. Aniline replacement in drug-like compounds. [Link]

-

Yuan, K.-N., Zhuang, H., Wei, J. et al. Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. Nat Commun 15, 735 (2024). [Link]

-

Staveness, D., Lindhardt, R., Stephenson, C. Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Med. Chem. Lett. 2020, 11, 4, 423–427. [Link]

-

MySkinRecipes. This compound Product Description. [Link]

Sources

Methodological & Application

Application Note & Protocol: Strategic N-Arylation of 4,6-Dibromo-3-fluoro-2-methylaniline for Advanced Drug Discovery Intermediates

Abstract

This document provides a comprehensive technical guide for the N-arylation of 4,6-Dibromo-3-fluoro-2-methylaniline, a sterically hindered and electronically deactivated substrate. The synthesis of N-aryl derivatives of this aniline is of significant interest in medicinal chemistry for the generation of novel scaffolds in drug discovery. This guide details two primary, robust protocols—the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation—elucidating the rationale behind reagent selection and parameter optimization. We address the inherent challenges of this substrate, including steric hindrance and the potential for di-arylation, and provide detailed, step-by-step methodologies designed for high reproducibility and yield.

Introduction: Navigating the Challenges of a Complex Substrate

The aniline derivative this compound presents a formidable challenge for synthetic chemists. The core difficulties arise from its unique substitution pattern:

-

Steric Hindrance: The 2-methyl group, positioned ortho to the amine, creates significant steric bulk around the nitrogen center. This can impede the approach of the aryl halide and the metal catalyst complex, slowing down or inhibiting the reaction.[1][2] The selection of a bulky, electron-rich phosphine ligand is often crucial to overcome this hindrance in Palladium-catalyzed systems.[1][3]

-

Electronic Deactivation: The presence of three electron-withdrawing halogens (two bromine atoms and one fluorine atom) reduces the nucleophilicity of the aniline nitrogen, making it a less reactive coupling partner.

-

Selectivity: The two bromine atoms on the aniline ring offer the possibility of competitive C-Br bond activation or subsequent intramolecular reactions under harsh conditions. More importantly, controlling mono- versus di-arylation at the nitrogen atom is a key consideration if a primary aniline is used as the coupling partner.

This guide provides field-proven strategies to successfully navigate these challenges, enabling researchers to efficiently synthesize the desired N-aryl products.

Strategic Approach: Palladium vs. Copper Catalysis

Two main catalytic systems have been established for C-N cross-coupling reactions: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[4][5] The choice between them depends on factors like functional group tolerance, cost, and the specific nature of the coupling partners.

-